molecular formula C27H28ClNO6 B11147580 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11147580
M. Wt: 498.0 g/mol
InChI Key: YMKZKVVTQYYXME-UHFFFAOYSA-N
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Description

6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves multiple steps. One common approach is the condensation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl acetic acid with benzyl chloroformate in the presence of a base such as triethylamine. This is followed by the reaction with cyclohexanecarboxylic acid to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical modifications and applications. Its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H28ClNO6

Molecular Weight

498.0 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C27H28ClNO6/c1-2-19-12-25(30)34-23-14-24(22(28)13-21(19)23)35-26(31)20-10-8-17(9-11-20)15-29-27(32)33-16-18-6-4-3-5-7-18/h3-7,12-14,17,20H,2,8-11,15-16H2,1H3,(H,29,32)

InChI Key

YMKZKVVTQYYXME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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